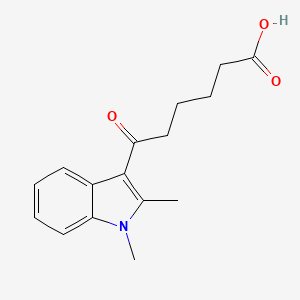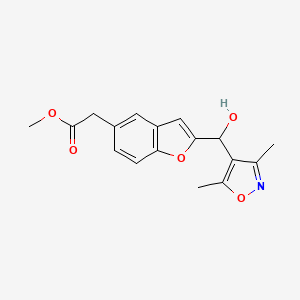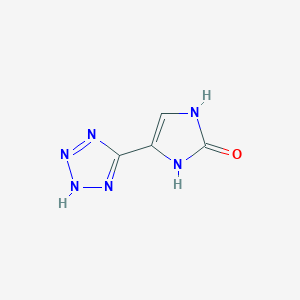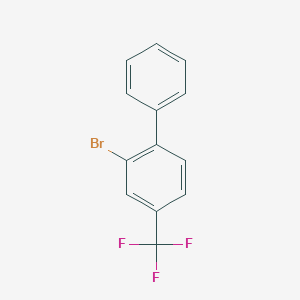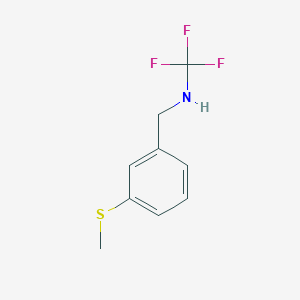
1,1,1-trifluoro-N-(3-(methylthio)benzyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-N-(3-(methylthio)benzyl)methanamine is an organic compound characterized by the presence of trifluoromethyl and methylthio groups attached to a benzylamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-(3-(methylthio)benzyl)methanamine typically involves the reaction of 3-(methylthio)benzylamine with a trifluoromethylating agent. One common method is the nucleophilic substitution reaction where the benzylamine reacts with a trifluoromethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction rate and yield. The reaction conditions are optimized to achieve high purity and yield, with careful control of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-N-(3-(methylthio)benzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the trifluoromethyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Trifluoromethyl halides, potassium carbonate, dichloromethane or toluene as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-trifluoromethylated amines.
Substitution: Various substituted benzylamines.
Applications De Recherche Scientifique
1,1,1-Trifluoro-N-(3-(methylthio)benzyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts stability and lipophilicity to the compounds.
Biology: Investigated for its potential as a bioactive molecule. The trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,1,1-trifluoro-N-(3-(methylthio)benzyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-N-methyl-N-(3-(methylthio)benzyl)methanamine: Similar structure with an additional methyl group on the nitrogen atom.
1,1,1-Trifluoro-N-phenyl-N-(trifluoromethyl)methanamine: Contains a phenyl group instead of the benzyl group.
1,1,1-Trifluoro-N-(trifluoromethyl)methanamine: Lacks the benzyl and methylthio groups.
Uniqueness
1,1,1-Trifluoro-N-(3-(methylthio)benzyl)methanamine is unique due to the presence of both trifluoromethyl and methylthio groups, which impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, lipophilicity, and potential bioactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H10F3NS |
|---|---|
Poids moléculaire |
221.24 g/mol |
Nom IUPAC |
1,1,1-trifluoro-N-[(3-methylsulfanylphenyl)methyl]methanamine |
InChI |
InChI=1S/C9H10F3NS/c1-14-8-4-2-3-7(5-8)6-13-9(10,11)12/h2-5,13H,6H2,1H3 |
Clé InChI |
TWXLBGNBTRBZFS-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC(=C1)CNC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


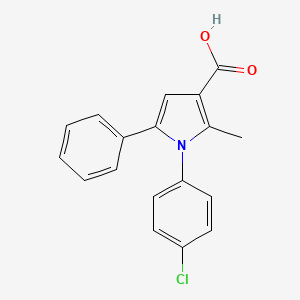
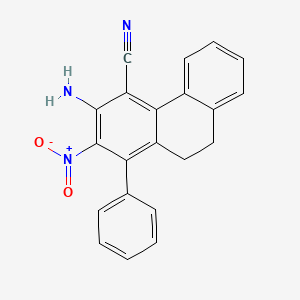
![6H-Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B13959453.png)
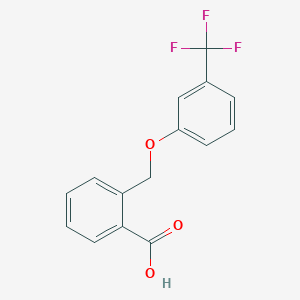
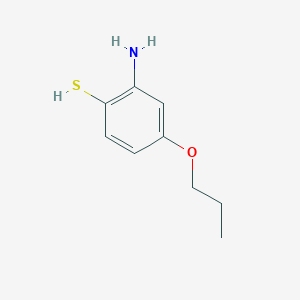
![3-(5-{6-Fluoro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13959478.png)
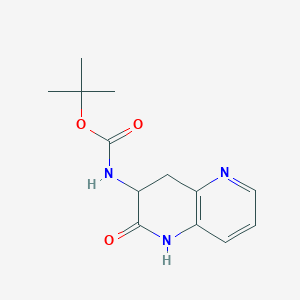
![2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-5-Oxazolecarboxylic acid methyl ester](/img/structure/B13959496.png)

